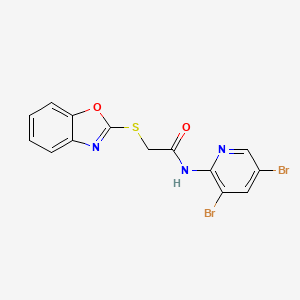![molecular formula C19H17N3O6S B3460109 4-[2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B3460109.png)
4-[2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine
Descripción general
Descripción
4-[2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine, also known as NPS-2143, is a small molecule antagonist of the calcium-sensing receptor (CaSR). CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis in the body. NPS-2143 has been extensively studied for its potential therapeutic applications in a wide range of diseases, including osteoporosis, hyperparathyroidism, and cancer.
Mecanismo De Acción
4-[2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine acts as a competitive antagonist of the CaSR, which is expressed in various tissues throughout the body, including the parathyroid gland, bone, and kidney. By binding to the CaSR, this compound blocks the activation of downstream signaling pathways that regulate calcium homeostasis, resulting in decreased serum calcium levels.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on calcium homeostasis, this compound has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine is its specificity for the CaSR, which allows for targeted modulation of calcium homeostasis. However, one limitation of this compound is its relatively low potency, which may limit its use in certain applications. Additionally, this compound has been shown to have off-target effects on other G protein-coupled receptors, which may complicate its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-[2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine. One area of interest is the development of more potent and selective CaSR antagonists for use in clinical settings. Another area of interest is the use of this compound in combination with other therapies, such as chemotherapy, to enhance their efficacy. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory and anti-oxidative effects of this compound.
Aplicaciones Científicas De Investigación
4-[2-(3-nitrophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]morpholine has been extensively studied for its potential therapeutic applications in a wide range of diseases, including osteoporosis, hyperparathyroidism, and cancer. In osteoporosis, this compound has been shown to increase bone mineral density and reduce bone resorption. In hyperparathyroidism, this compound has been shown to decrease serum calcium levels and improve bone mineral density. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
4-[4-(benzenesulfonyl)-2-(3-nitrophenyl)-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c23-22(24)15-6-4-5-14(13-15)17-20-18(19(28-17)21-9-11-27-12-10-21)29(25,26)16-7-2-1-3-8-16/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQUZKRENHALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3460035.png)
![N-(2-furylmethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3460045.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3460057.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-benzimidazole](/img/structure/B3460069.png)
![1-(4-bromophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B3460070.png)
![9-allyl-2-(4-methoxyphenyl)-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B3460078.png)
![N-{2-(3,4-dimethoxyphenyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B3460080.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(3-hydroxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3460087.png)
![N-[2-(3,4-dimethoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B3460093.png)
![1-[4-(1-piperidinylsulfonyl)benzoyl]-1H-benzimidazole](/img/structure/B3460102.png)
![9-methoxy-3-methyl-4-oxo-N-phenyl-4,6,7,12-tetrahydrothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indole-2-carboxamide](/img/structure/B3460110.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-4,6-dimethyl-2-(methylthio)nicotinonitrile](/img/structure/B3460121.png)